
2-(1-azocanylmethyl)-4-chlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-azocanylmethyl)-4-chlorophenol, also known as ACPC, is a chemical compound that has been widely studied for its potential applications in scientific research. ACPC is a derivative of phenol and contains an azocane group, which makes it a unique and valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 2-(1-azocanylmethyl)-4-chlorophenol is not fully understood, but it is believed to act as a partial agonist of the NMDA receptor. This compound binds to the glycine site of the NMDA receptor, which enhances the activity of the receptor. This results in increased calcium influx into the cell, which can lead to changes in synaptic plasticity and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including modulating the activity of NMDA receptors, reducing pain sensation, and reducing drug-seeking behavior. This compound has also been shown to have antioxidant properties, which may be beneficial for protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1-azocanylmethyl)-4-chlorophenol in lab experiments is its ability to selectively modulate the activity of NMDA receptors. This allows researchers to study the specific effects of NMDA receptor activity on various biological processes. However, one limitation of using this compound is its potential toxicity at high doses. Careful dosing and monitoring of animals is necessary to ensure the safety of experimental subjects.
Orientations Futures
There are many potential future directions for research on 2-(1-azocanylmethyl)-4-chlorophenol, including further studies on its effects on NMDA receptor activity, its potential as a pain management drug, and its potential as a treatment for drug addiction. Additionally, studies on the safety and toxicity of this compound at various doses are necessary to fully understand its potential as a research tool and therapeutic agent.
Méthodes De Synthèse
2-(1-azocanylmethyl)-4-chlorophenol can be synthesized using a variety of methods, including the reaction of chlorophenol with 1-azocanylmethyl lithium or the reaction of 4-chlorophenol with 1-azocanylmethyl chloride. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone.
Applications De Recherche Scientifique
2-(1-azocanylmethyl)-4-chlorophenol has been used in a variety of scientific research applications, including studies on the central nervous system, pain management, and drug addiction. This compound has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in learning and memory processes. This compound has also been shown to have analgesic effects in animal models of pain, making it a potential candidate for pain management drugs. Additionally, this compound has been studied for its potential to reduce drug-seeking behavior in animal models of drug addiction.
Propriétés
IUPAC Name |
2-(azocan-1-ylmethyl)-4-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c15-13-6-7-14(17)12(10-13)11-16-8-4-2-1-3-5-9-16/h6-7,10,17H,1-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFULYNQPPSHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

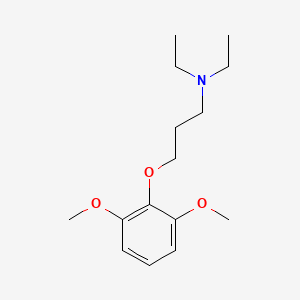
![ethyl 4-(4-methoxybenzyl)-1-[(1-oxido-3-pyridinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4967965.png)
![2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4967970.png)
![5-[(2-ethyl-1-piperidinyl)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4967987.png)
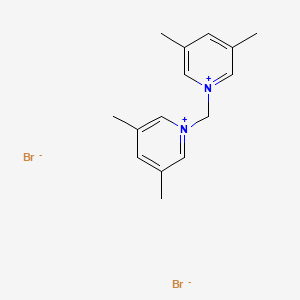
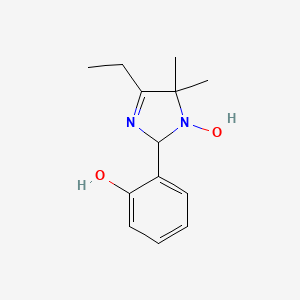
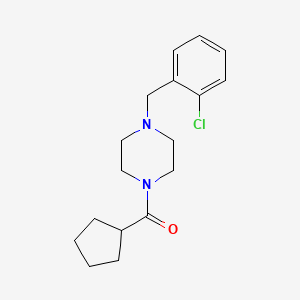
![2-[(6-methyl-4-pyrimidinyl)thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4968022.png)
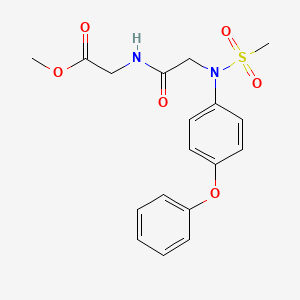
![3-allyl-5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968031.png)
![2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]acetamide](/img/structure/B4968036.png)

![2-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4968047.png)
![3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4968058.png)